molecular formula C9H12N2O B13485304 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Cat. No.: B13485304
M. Wt: 164.20 g/mol
InChI Key: DSRBRLXKUXXRLS-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a bicyclic heterocyclic compound featuring an indazole core with a methyl group at the 1-position and an aldehyde functional group at the 3-position. The aldehyde group at the 3-position distinguishes it from analogs with ester, carboxylic acid, or amide substituents, influencing its reactivity, solubility, and pharmacokinetic properties .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h6H,2-5H2,1H3

InChI Key

DSRBRLXKUXXRLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Cyclohexanone Precursors

The starting point is often a substituted cyclohexanone derivative containing 1,3-dicarbonyl functionality, which can be synthesized via modified aldol condensation reactions. For example, reacting acetylacetone with heteroaromatic aldehydes such as indole-3-carbaldehyde in the presence of a base (e.g., piperidine) in dimethyl sulfoxide (DMSO) solvent yields substituted cyclohexanones with high efficiency (yields up to 98% reported).

Typical Reaction Conditions:

Reagents Solvent Catalyst/Base Temperature Time Yield (%)
Indole-3-carbaldehyde + Acetylacetone DMSO Piperidine (20 mol%) Ambient 5 hours ~98

The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by acidification and washing with water to yield solid cyclohexanone intermediates.

Cyclization with Hydrazine Hydrate to Form Tetrahydroindazole

The cyclohexanone derivatives undergo cyclization with hydrazine hydrate (or substituted hydrazines) in methanol under reflux conditions. This step forms the tetrahydro-1H-indazole ring system via nucleophilic attack of hydrazine on the 1,3-dicarbonyl moiety, followed by ring closure.

Typical Reaction Conditions:

Reagents Solvent Temperature Equivalents of Hydrazine Time Yield (%)
Cyclohexanone derivative + Hydrazine hydrate Methanol Reflux 2.1 equiv Several hours ~65

After completion (monitored by TLC), the reaction mixture is cooled, poured into ice-cold water, and the precipitated product is filtered and dried under vacuum.

Methylation at Nitrogen (N-1) Position

The methylation of the indazole nitrogen (N-1) can be achieved by standard alkylation methods, such as treatment with methyl iodide or methyl sulfate under basic conditions. This step is typically performed after the formation of the tetrahydroindazole core to introduce the 1-methyl substituent.

General Procedure:

Reagents Solvent Base Temperature Time Notes
Tetrahydroindazole derivative Acetonitrile or DMF Potassium carbonate or sodium hydride Ambient to reflux Several hours Methyl iodide as methylating agent

The reaction yields 1-methyl-4,5,6,7-tetrahydro-1H-indazole derivatives with high selectivity at the N-1 position.

Introduction or Retention of Aldehyde Group at Position 3

The aldehyde function at position 3 can be introduced either by starting from an aldehyde-containing precursor or by selective oxidation of a methyl or hydroxymethyl substituent at position 3 after ring formation. The aldehyde group is stable under the cyclization and methylation conditions when properly protected or introduced at an early stage.

In the reported syntheses, the use of indole-3-carbaldehyde as a starting material ensures the aldehyde functionality is incorporated into the final tetrahydroindazole framework.

Characterization and Confirmation of Structure

The synthesized compounds are characterized using:

Characteristic Typical Data
FTIR (C=O stretch) 1690 - 1710 cm⁻¹
$$^{1}H$$ NMR (aldehyde H) δ 9.5 - 10.5 ppm
$$^{13}C$$ NMR (aldehyde C) δ ~190-200 ppm
Melting Point 160 - 185 °C (depending on derivative)
Mass Spectrometry Matches calculated molecular mass

These data confirm the successful synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde and related derivatives.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Key Notes
1 Aldol condensation Indole-3-carbaldehyde + Acetylacetone, piperidine, DMSO, ambient, 5 h Substituted cyclohexanone derivative ~98 High yield, monitored by TLC
2 Cyclization with hydrazine Hydrazine hydrate (2.1 equiv), methanol, reflux Tetrahydro-1H-indazole core ~65 Reflux, product isolated by filtration
3 N-Methylation Methyl iodide, base (K2CO3 or NaH), solvent (DMF/ACN), ambient to reflux 1-methyl-4,5,6,7-tetrahydro-1H-indazole derivative Variable Selective N-1 methylation
4 Aldehyde introduction/retention Starting from indole-3-carbaldehyde or selective oxidation This compound - Aldehyde stable under conditions

Research Findings and Applications

  • The described synthetic route offers a reliable and efficient method to access this compound and its derivatives with good yields and purity.
  • These compounds have been evaluated for biological activities, including antibacterial properties, indicating the importance of precise synthetic control to obtain active compounds.
  • The methodology allows for structural diversification by varying substituents on the cyclohexanone precursor or hydrazine derivatives, enabling the exploration of structure-activity relationships.

Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Reagents like Grignard reagents (RMgX) are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ produces alcohols.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Indazole derivatives, including this compound, have shown potential in the treatment of diseases such as cancer, inflammation, and infections. Their ability to modulate biological pathways makes them promising candidates for drug development.

    Industry: In the agrochemical industry, indazole derivatives are used as active ingredients in pesticides and herbicides due to their biological activity.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Aldehyde vs. Ester Groups : The aldehyde group in the target compound is more polar and reactive than ester groups, making it suitable for further derivatization (e.g., Schiff base formation). Esters, such as ethyl and methyl derivatives, are typically more stable and lipophilic, favoring membrane permeability .
  • Carbohydrazide : The carbohydrazide derivative (90434-92-7) introduces hydrogen-bonding capabilities, which may improve target binding in enzyme inhibition .

Biological Activity

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C9H10N2O
Molecular Weight : 162.19 g/mol
IUPAC Name : this compound
Canonical SMILES : C1CC(N2C=CC(C1)N=N2)C(=O)C
InChI Key : AAPAHMKOSORLFK-UHFFFAOYSA-N

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of biological processes such as inflammation and tumor growth.

Anticancer Properties

Research has indicated that indazole derivatives exhibit significant anticancer activities. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the indazole ring can enhance anticancer potency.

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. The effectiveness often correlates with the concentration of the compound used during testing.

Case Studies

  • Anticancer Activity Study
    • A study evaluated the efficacy of various indazole derivatives against human cancer cell lines (e.g., A549 lung cancer cells). The results indicated that certain derivatives exhibited IC50 values as low as 25 nM, suggesting potent anticancer activity .
  • Antimicrobial Activity Evaluation
    • In a separate investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed a dose-dependent inhibition pattern with notable zones of inhibition at higher concentrations (2.5 mg/mL) .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityIC50 (nM)
This compoundC9H10N2OAnticancer25
5-FluoroindazoleC7H6FN3Antimicrobial30
4-AminoindazoleC7H8N4Anticancer15

Q & A

Advanced Research Question

  • Hepatic microsomes : Assess CYP450-mediated metabolism; monitor aldehyde dehydrogenase activity .
  • Caco-2 monolayers : Measure permeability (Papp < 1×10⁻⁶ cm/s indicates poor absorption) .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, impacting free fraction availability .

How can contradictory data on the compound’s cytotoxicity be reconciled?

Advanced Research Question
Variability arises from cell line specificity and assay endpoints:

  • Apoptosis vs. necrosis : Flow cytometry with Annexin V/PI staining distinguishes mechanisms .
  • ROS induction : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in cancer vs. normal cells .
  • Metabolic profiling : Seahorse assays link cytotoxicity to mitochondrial dysfunction .

What strategies improve the compound’s selectivity for neurodegenerative disease targets?

Advanced Research Question

  • Blood-brain barrier (BBB) penetration : Introduce fluorine atoms to enhance lipophilicity (clogP ~2.5) .
  • Tau protein aggregation : Modify the aldehyde to thiosemicarbazones for chelating metal ions in Alzheimer’s models .
  • In vivo imaging : Radiolabel with ¹⁸F for PET tracking of brain uptake .

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